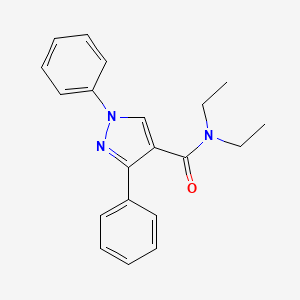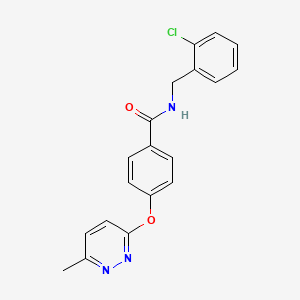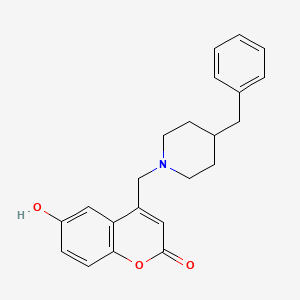
4-((4-benzylpiperidin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-benzylpiperidin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one: is a complex organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its chromone core is valuable in the development of new pharmaceuticals and materials.
Biology
Biologically, 4-((4-benzylpiperidin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one has shown potential in modulating various biological pathways. It has been studied for its anti-inflammatory and antioxidant properties, making it a candidate for therapeutic applications.
Medicine
In medicine, this compound is being explored for its anticancer properties. Research has indicated that it can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment.
Industry
In industry, this compound can be used in the development of new drugs and as a chemical intermediate in the synthesis of other valuable compounds.
作用機序
Target of Action
It is structurally related to 4-benzylpiperidine , which is known to act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Mode of Action
Given its structural similarity to 4-benzylpiperidine , it may also act as a monoamine releasing agent. This means it could potentially increase the concentration of certain neurotransmitters in the synaptic cleft, leading to increased neurotransmission .
Biochemical Pathways
As a potential monoamine releasing agent, it could influence the pathways of neurotransmitters like dopamine, norepinephrine, and serotonin . These neurotransmitters play crucial roles in mood regulation, alertness, and the reward system in the brain.
Result of Action
If it acts similarly to 4-benzylpiperidine , it could potentially lead to increased neurotransmission due to the increased presence of neurotransmitters in the synaptic cleft .
生化学分析
Biochemical Properties
4-((4-benzylpiperidin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a potent antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor This interaction is significant as NMDA receptors are involved in synaptic plasticity and memory function
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit AChE-mediated Aβ fibrillogenesis, which is crucial in the context of Alzheimer’s disease . This inhibition helps prevent the formation of toxic amyloid fibrils, thereby protecting neuronal cells from damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to the NMDA receptor, inhibiting its activity and preventing excessive calcium influx into neurons . This action helps protect neurons from excitotoxicity, a condition that can lead to cell death. Additionally, the compound’s interaction with acetylcholinesterase (AChE) inhibits the enzyme’s activity, reducing the breakdown of acetylcholine and enhancing cholinergic signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeStudies have shown that prolonged exposure to the compound can lead to sustained inhibition of NMDA receptors and AChE, suggesting potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits NMDA receptor activity and AChE without causing significant toxicity . At higher doses, adverse effects such as neurotoxicity and behavioral changes have been observed. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . The compound’s metabolism also affects metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions affect its localization and accumulation in specific tissues, influencing its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These processes ensure that the compound exerts its effects at the desired cellular sites, enhancing its therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-benzylpiperidin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one typically involves multiple steps, starting with the formation of the chromone core One common approach is the condensation of salicylaldehyde with acetic anhydride, followed by cyclization to form the chromone structure
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: : Reduction of carbonyl groups to alcohols.
Substitution: : Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines or halides can be used, with conditions varying based on the specific reaction.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Production of alcohols.
Substitution: : Introduction of new functional groups, leading to derivatives with altered properties.
類似化合物との比較
Similar Compounds
4-Benzylpiperidine: : A related compound with a simpler structure, used in scientific studies for its monoamine releasing properties.
Chromone derivatives: : Other chromone-based compounds with varying substituents, used in pharmaceutical research.
Uniqueness
4-((4-benzylpiperidin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one: stands out due to its specific combination of functional groups and its potential applications in medicine and industry. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research.
特性
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-6-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c24-19-6-7-21-20(14-19)18(13-22(25)26-21)15-23-10-8-17(9-11-23)12-16-4-2-1-3-5-16/h1-7,13-14,17,24H,8-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWRQAYAKUJHOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC(=O)OC4=C3C=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[1,1'-biphenyl]-4-yl}-2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2958313.png)
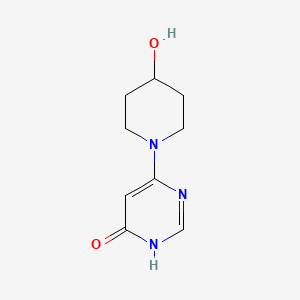
![3-[Benzyl(2-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2958318.png)
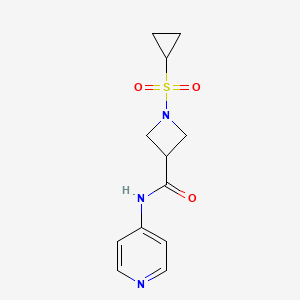
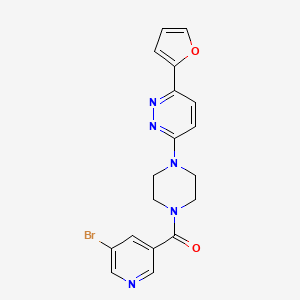
![1-[1-(thiophene-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2958323.png)
![N-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2958327.png)
![ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2958328.png)
![3-amino-2-[(naphthalen-1-yl)methyl]propanoic acid hydrochloride](/img/structure/B2958329.png)
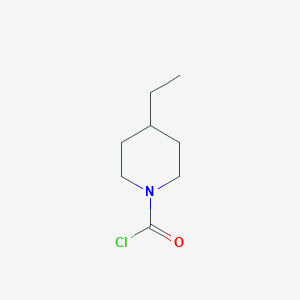
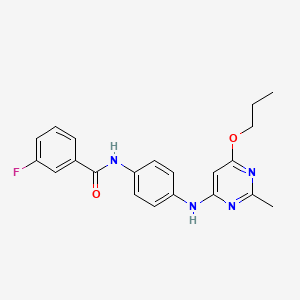
![N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2958334.png)
